(2-Cyclobutylphenyl)methanol

Catalog No.
S2738937
CAS No.
1593904-09-6
M.F
C11H14O
M. Wt
162.232
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-Cyclobutylphenyl)methanol

CAS Number

1593904-09-6

Product Name

(2-Cyclobutylphenyl)methanol

IUPAC Name

(2-cyclobutylphenyl)methanol

Molecular Formula

C11H14O

Molecular Weight

162.232

InChI

InChI=1S/C11H14O/c12-8-10-4-1-2-7-11(10)9-5-3-6-9/h1-2,4,7,9,12H,3,5-6,8H2

InChI Key

XYFAQZDFQOKXNU-UHFFFAOYSA-N

SMILES

C1CC(C1)C2=CC=CC=C2CO

solubility

not available

Potential applications based on structural similarity:

(2-Cyclobutylphenyl)methanol shares structural features with various bioactive molecules, including:

  • Phenylpropanoids: This class of natural products possesses diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties . (2-Cyclobutylphenyl)methanol's phenyl ring suggests potential for similar bioactivity, warranting further investigation.
  • Non-steroidal anti-inflammatory drugs (NSAIDs): These drugs, like ibuprofen and naproxen, share a common core structure with a phenyl ring. The presence of the phenyl ring in (2-Cyclobutylphenyl)methanol raises the possibility of exploring its anti-inflammatory properties, although further research is necessary to confirm this.

(2-Cyclobutylphenyl)methanol is an organic compound characterized by its unique structure, which includes a cyclobutyl group attached to a phenyl ring and a hydroxymethyl group. Its molecular formula is C₁₂H₁₆O, and it has a molecular weight of 176.25 g/mol. The compound is notable for its potential applications in organic synthesis and medicinal chemistry due to its structural properties that influence reactivity and biological activity.

, including:

  • Oxidation: The hydroxymethyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction: The compound can be reduced further to form different derivatives, depending on the reducing agent employed.
  • Electrophilic Aromatic Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common reagents and conditions for these reactions include:

  • Oxidation: Potassium permanganate in acidic medium.
  • Reduction: Sodium borohydride in methanol or ethanol.
  • Substitution: Concentrated sulfuric acid for sulfonation and nitric acid for nitration.

The biological activity of (2-Cyclobutylphenyl)methanol is linked to its interactions with specific molecular targets. Research indicates that it may exhibit antibacterial properties by inhibiting enzymes involved in bacterial cell wall synthesis. This mechanism suggests potential applications in developing new antimicrobial agents.

The synthesis of (2-Cyclobutylphenyl)methanol typically involves the reduction of 4-cyclobutylbenzaldehyde using sodium borohydride in an alcoholic solvent such as methanol or ethanol. The reaction is generally performed at room temperature and monitored using thin-layer chromatography until completion. Industrial production may utilize continuous flow reactors and automated systems to enhance efficiency and yield.

Synthetic Route

  • Starting Material: 4-Cyclobutylbenzaldehyde.
  • Reducing Agent: Sodium borohydride.
  • Solvent: Methanol or ethanol.
  • Conditions: Room temperature.

(2-Cyclobutylphenyl)methanol has several applications, particularly in:

  • Organic Synthesis: As an intermediate for synthesizing other organic compounds.
  • Pharmaceutical Development: Potential use in creating new drugs due to its biological activity.
  • Material Science: Possible incorporation into polymer matrices or as a building block for functional materials.

Studies on the interactions of (2-Cyclobutylphenyl)methanol with biological systems are essential for understanding its pharmacological properties. The compound's ability to bind to specific receptors or enzymes can lead to modulation of biological pathways, making it a candidate for further investigation in drug development.

Similar Compounds

Several compounds share structural similarities with (2-Cyclobutylphenyl)methanol, including:

  • 2-(4-Cyclopropylphenyl)methanol
  • 2-(4-Cyclopentylphenyl)methanol
  • 2-(4-Cyclohexylphenyl)methanol

Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Properties
2-(4-Cyclopropylphenyl)methanolCyclopropyl groupSmaller ring size affects sterics and reactivity
2-(4-Cyclopentylphenyl)methanolCyclopentyl groupIntermediate steric effects compared to cyclobutyl
2-(4-Cyclohexylphenyl)methanolCyclohexyl groupLarger ring size may enhance lipophilicity

(2-Cyclobutylphenyl)methanol is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness influences its reactivity and biological interactions, making it a valuable compound for further research and development in various fields.

XLogP3

2.5

Dates

Last modified: 04-14-2024

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